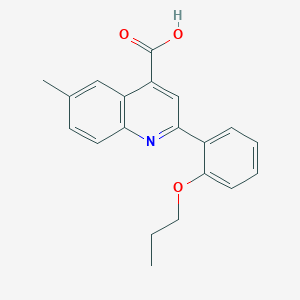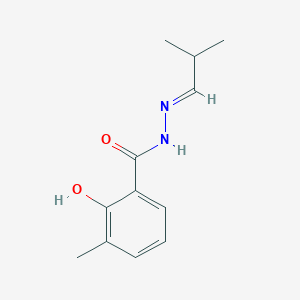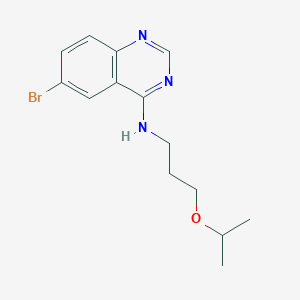![molecular formula C25H21ClN2O4S B4624989 ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4624989.png)
ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate
Descripción general
Descripción
This compound belongs to a class of chemicals that are synthesized for various applications, including pharmaceuticals and materials science. Its structure suggests it may be involved in complex chemical reactions due to the presence of reactive functional groups such as the isoxazole ring, thiophene carboxylate, and the amino-carbonyl moiety.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting with the preparation of core structures followed by functionalization with various substituents. For instance, a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by NMR and mass spectral analysis, and confirmed by single crystal X-ray diffraction studies (Achutha et al., 2017).
Molecular Structure Analysis
The crystal and molecular structure analysis often involves X-ray diffraction studies, Hirshfeld surface analysis, and fingerprint plot analysis to understand the intermolecular interactions, stability, and conformational preferences of the molecule. Such analyses reveal the nature of hydrogen bonding, π-π interactions, and other non-covalent interactions that contribute to the structural stability of the compound.
Chemical Reactions and Properties
These compounds can participate in a variety of chemical reactions, including cyclocondensation, Schiff base formation, and nucleophilic substitution, depending on the functional groups present. The reactivity is often explored in the context of synthesizing biologically active molecules or materials with specific properties. The compound's reactivity is tailored by the functional groups present, such as amino, carbonyl, and ester groups, which allow for further chemical modifications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for the compound's application in practical scenarios. These properties are determined by the compound's molecular structure, particularly the balance between hydrophobic and hydrophilic regions, which affects its behavior in different solvents and conditions.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards various reagents are defined by the functional groups in the molecule. For instance, the ester and carbonyl groups may undergo hydrolysis, whereas the amino group can participate in forming amide bonds or Schiff bases in the presence of aldehydes.
References
- Achutha, D., Kumara, K., Shivalingegowda, N., Krishnappagowda, L. N., & Kariyappa, A. K. (2017). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. Chemical Data Collections, 9, 89-97. Link to paper.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study on the synthesis of thiazoles and their derivatives, including those related to the compound , found that these molecules exhibit significant antimicrobial activity against various bacterial and fungal strains (Wardkhan et al., 2008). This highlights the potential of such compounds in developing new antimicrobial agents.
- Another research effort focused on the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These compounds, related to the target compound through their thiophene core, were characterized and their solvatochromic behavior and tautomeric structures evaluated, indicating potential applications in dye and pigment industries (Karcı & Karcı, 2012).
Chemical Structure and Properties
- The molecular structure and hydrogen bonding patterns of certain ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates were explored, offering insights into the complex interactions that govern the stability and reactivity of these molecules. Such studies are crucial for understanding how similar compounds might interact with biological targets or other chemical entities (Costa et al., 2007).
- Research on azo benzo[b]thiophene derivatives and their application as disperse dyes on polyester fabrics presented a synthesis pathway that could be relevant for creating functional materials with specific properties, such as colorfastness and antimicrobial activity (Sabnis & Rangnekar, 1989).
Potential for Further Development
- The synthesis of lignan conjugates via cyclopropanation and their evaluation for antimicrobial and antioxidant activities provide a template for the development of novel compounds with enhanced biological activities. This approach could be applicable to derivatives of the compound , suggesting avenues for the creation of new drugs or functional materials (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-(3-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-4-31-25(30)21-18(16-9-7-8-14(2)12-16)13-33-24(21)27-23(29)20-15(3)32-28-22(20)17-10-5-6-11-19(17)26/h5-13H,4H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOANTAZZKHQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(3-methylphenyl)thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine](/img/structure/B4624940.png)
![3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4624948.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)

![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)

![isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624980.png)
![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)
![3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4624990.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4624992.png)

![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4625011.png)